molecular formula C9H12N2O3S B4947421 N'-(4-methylphenyl)sulfonylacetohydrazide CAS No. 4837-35-8

N'-(4-methylphenyl)sulfonylacetohydrazide

Cat. No.: B4947421
CAS No.: 4837-35-8
M. Wt: 228.27 g/mol
InChI Key: RDPLMQJROWSXNX-UHFFFAOYSA-N
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Description

N’-(4-methylphenyl)sulfonylacetohydrazide is an organic compound with the molecular formula C9H12N2O3S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a sulfonyl group attached to an acetohydrazide moiety, which imparts unique chemical properties.

Future Directions

The future directions for research on “N’-[(4-methylphenyl)sulfonyl]acetohydrazide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methylphenyl)sulfonylacetohydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with acetohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N’-(4-methylphenyl)sulfonylacetohydrazide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methylphenyl)sulfonylacetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The acetohydrazide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the acetohydrazide group under mild conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted acetohydrazides.

Scientific Research Applications

N’-(4-methylphenyl)sulfonylacetohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-chlorophenyl)sulfonylacetohydrazide
  • N’-(4-nitrophenyl)sulfonylacetohydrazide
  • N’-(4-methoxyphenyl)sulfonylacetohydrazide

Uniqueness

N’-(4-methylphenyl)sulfonylacetohydrazide is unique due to the presence of the 4-methyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

N'-(4-methylphenyl)sulfonylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-7-3-5-9(6-4-7)15(13,14)11-10-8(2)12/h3-6,11H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPLMQJROWSXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00964057
Record name N-(4-Methylbenzene-1-sulfonyl)ethanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4837-35-8
Record name NSC126448
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126448
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Methylbenzene-1-sulfonyl)ethanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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